molecular formula C10H16O2 B8774926 2-acetyl-4,4-dimethylcyclohexan-1-one

2-acetyl-4,4-dimethylcyclohexan-1-one

Cat. No.: B8774926
M. Wt: 168.23 g/mol
InChI Key: WKFJEERVXCIQBM-UHFFFAOYSA-N
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Description

2-acetyl-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexanone, characterized by the presence of an acetyl group at the second position and two methyl groups at the fourth position on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4,4-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with acetyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-acetyl-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

2-acetyl-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-acetyl-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the cyclohexanone ring provides a stable framework for various chemical transformations. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical properties and biological activity.

Comparison with Similar Compounds

    Cyclohexanone: A simpler analog without the acetyl and methyl groups.

    2-Acetylcyclohexanone: Lacks the additional methyl groups at the fourth position.

    4,4-Dimethylcyclohexanone: Lacks the acetyl group at the second position.

Uniqueness: 2-acetyl-4,4-dimethylcyclohexan-1-one is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-acetyl-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-7(11)8-6-10(2,3)5-4-9(8)12/h8H,4-6H2,1-3H3

InChI Key

WKFJEERVXCIQBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(CCC1=O)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (2.88 g, 60% dispersion in mineral oil, 60 mmol) in toluene (25 mL), EA (6.5 mL, 66 mmol) is added. The mixture is stirred at rt for 5 min before a solution of 4,4-dimethyl-cyclohexanone (2.52 g, 20 mmol) in EA (6 mL) is added. The mixture is heated to 55° C. where a vigorous reaction starts. The white to grey suspension turns orange and becomes clear. The clear solution is poured onto ice/water and is extracted with EA. The aq. phase is acidified to pH 4-5 and extracted once more with EA. The combined organic extracts are dried over Na2SO4 and the solvent is removed in vacuo to give 2-acetyl-4,4-dimethyl-cyclohexanone (2.00 g) as a yellow oil; 1H NMR (CDCl3): δ 2.35 (t, J=7.0 Hz, 2H), 2.12 (s, 2H), 2.10 (s, 1H), 1.48 (t, J=7.0 Hz, 2H), 0.98 (s, 6H).
Name
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

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